2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is characterized by its unique structure, which includes a pyrrole ring substituted with cyclopropyl groups, a formyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction proceeds under mild conditions and yields the desired pyrrole derivative with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,5-Dicyclopropyl-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 2,5-Dicyclopropyl-4-hydroxymethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has similar structural features but differs in the substitution pattern on the pyrrole ring.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: Another related compound with different esterification.
Uniqueness: 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,5-dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-5-8-9(12(15)16)11(7-3-4-7)13-10(8)6-1-2-6/h5-7,13H,1-4H2,(H,15,16) |
InChI Key |
QQZMXKYXEATMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(N2)C3CC3)C(=O)O)C=O |
Origin of Product |
United States |
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